N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)13-11(17)7-16-12(18)9-5-3-4-6-10(9)14-15-16/h3-6,8H,7H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTBUQZTUHVHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-isopropylacetamide with a suitable benzo[d][1,2,3]triazinone derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-2-(4-oxo-1,2,3-triazin-3-yl)acetamide, while reduction could produce N-isopropyl-2-(4-amino-1,2,3-triazin-3-yl)acetamide.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the benzotriazine class exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Properties
N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown considerable growth inhibition against several cancer cell lines, such as SNB-19 and OVCAR-8 .
Antitubercular Activity
Compounds similar to this compound have been investigated for their efficacy against Mycobacterium tuberculosis. Studies have demonstrated activity against this pathogen, with some derivatives showing promising results in both in vitro and in vivo models .
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer properties of benzotriazine derivatives, this compound was found to exhibit significant cytotoxic effects against various cancer cell lines. The study employed assays to measure cell viability and apoptosis rates, revealing that the compound can effectively induce cancer cell death through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that it possesses substantial antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide with structurally related compounds, focusing on physicochemical properties, substituent effects, and inferred biological relevance.
Table 1: Comparative Analysis of Benzotriazinone Acetamide Derivatives
Key Comparisons:
Substituent Effects on Physicochemical Properties: The N-cycloheptyl analog (MW 300.36) has higher molecular weight and density (1.34 g/cm³) compared to the isopropyl derivative (MW ~276.3), suggesting that bulkier substituents increase steric hindrance and may reduce solubility . The isopropyl group in the target compound likely offers intermediate lipophilicity, optimizing blood-brain barrier penetration for CNS targets compared to polar benzimidazole (e.g., MW 404.5 in ) or electron-withdrawing chlorophenyl groups (MW 342.8 in ).
Synthetic Routes :
- Analogs in and were synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, suggesting that the target compound could be prepared similarly using isopropylamine as the nucleophile .
Biological Relevance: Pyrrolotriazinone derivatives (e.g., 20a in ) exhibit GPR139 agonist activity, implying that the benzotriazinone core in the target compound may share similar receptor-binding motifs . The chlorophenyl analog () highlights how electron-withdrawing groups might enhance stability or interaction with hydrophobic binding pockets .
pKa and Solubility :
- Predicted pKa values for cycloheptyl (14.09) and isopropyl (~14.0) analogs suggest similar ionization profiles, favoring neutral forms at physiological pH, which is critical for passive cellular uptake .
Biological Activity
N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, also known by its IUPAC name 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse sources.
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 246.27 g/mol
- CAS Number : 440331-84-0
- InChI Key : HCTBUQZTUHVHGR-UHFFFAOYSA-N
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies focusing on the benzotriazine derivatives. These compounds exhibit a range of biological activities including antimicrobial and anti-Alzheimer effects. For instance, derivatives of benzotriazine have shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazine derivatives. The compound this compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Candida albicans | 16 | 32 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities .
Neuroprotective Effects
The neuroprotective activity of this compound has also been investigated. In vitro studies using PC12 cells demonstrated that this compound can protect against oxidative stress induced by hydrogen peroxide (H₂O₂). The mechanism appears to involve inhibition of AChE activity and potential interactions with neuroprotective pathways .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of related benzotriazine derivatives resulted in improved cognitive function as measured by the Morris water maze test. The compounds were found to significantly reduce AChE activity in brain tissues .
- Oxidative Stress Study : Another investigation assessed the protective effects against H₂O₂-induced oxidative stress in neuronal cell lines. The results indicated that treatment with N-isopropyl derivatives led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
